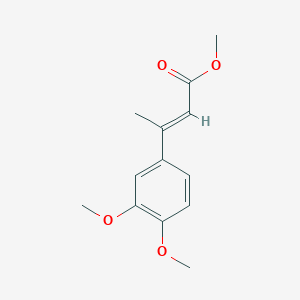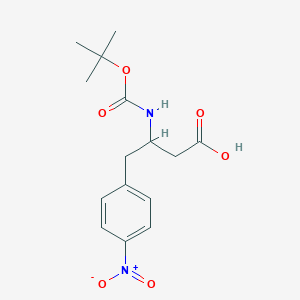
Cyclopenta-1,3-diene;titanium(4+);trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:
- Dissolve titanium tetrachloride in an organic solvent.
- Cool the solution to 5-10°C.
- Gradually add the base and cyclopentadiene to the solution.
- Stir the mixture at 20-30°C for 5-12 hours.
- Isolate the product by filtration and wash with an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the cyclopentadienyl ligand is replaced by other ligands.
Oxidation-Reduction Reactions: It can be reduced to lower oxidation states or oxidized to higher oxidation states under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other cyclopentadienyl compounds or ligands that can replace the existing ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., hydrogen peroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;titanium(4+);trichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Another metallocene compound with similar catalytic properties.
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate: A related compound with different anionic ligands.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C5H5Cl3Ti |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |
Clave InChI |
QNPFGNWOSOIUGB-UHFFFAOYSA-K |
SMILES canónico |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)







